3-Ethoxyisonicotinic acid 3-Ethoxyisonicotinic acid
Brand Name: Vulcanchem
CAS No.: 78790-88-2
VCID: VC2234416
InChI: InChI=1S/C8H9NO3/c1-2-12-7-5-9-4-3-6(7)8(10)11/h3-5H,2H2,1H3,(H,10,11)
SMILES: CCOC1=C(C=CN=C1)C(=O)O
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

3-Ethoxyisonicotinic acid

CAS No.: 78790-88-2

Cat. No.: VC2234416

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

3-Ethoxyisonicotinic acid - 78790-88-2

Specification

CAS No. 78790-88-2
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name 3-ethoxypyridine-4-carboxylic acid
Standard InChI InChI=1S/C8H9NO3/c1-2-12-7-5-9-4-3-6(7)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Standard InChI Key QCLRSXUNLYWRRG-UHFFFAOYSA-N
SMILES CCOC1=C(C=CN=C1)C(=O)O
Canonical SMILES CCOC1=C(C=CN=C1)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

3-Ethoxyisonicotinic acid belongs to the pyridine carboxylic acid family, specifically as a substituted isonicotinic acid. Its structural composition can be described as follows:

PropertyDescription
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Chemical StructurePyridine ring with carboxylic acid at 4-position and ethoxy group at 3-position
IUPAC Name3-ethoxypyridine-4-carboxylic acid
Functional GroupsCarboxylic acid, ethoxy, pyridine

The basic structure consists of a pyridine ring with a carboxylic acid group at the para position (C-4) relative to the nitrogen atom and an ethoxy group (-OCH2CH3) at the meta position (C-3). This arrangement bears similarity to 3-methylisonicotinic acid, which has a methyl group instead of an ethoxy group at the 3-position.

Physical Properties

Based on structural analogs such as 3-methylisonicotinic acid, the following physical properties can be anticipated:

PropertyExpected ValueBasis for Estimation
Physical StateCrystalline solidBased on related isonicotinic acid derivatives
Melting PointApproximately 140-150°CExtrapolated from 3-methylisonicotinic acid (133-135°C)
Boiling Point>380°CExtrapolated from 3-methylisonicotinic acid (389°C)
SolubilitySparingly soluble in water, more soluble in polar organic solventsBased on carboxylic acid functionality
DensityApproximately 1.2-1.3 g/cm³Compared to 3-methylisonicotinic acid (1.23)

Synthetic Approaches

Alternative Synthesis Methods

Another potential synthetic route could involve:

StepReactionConditions
1Ethoxylation of 3-bromoisonicotinic acidCu catalyst, ethanol
2Direct ethoxylation of isonicotinic acidDirected ortho-metallation followed by ethoxylation
3Modification of 3-hydroxyisonicotinic acidWilliamson ether synthesis with ethyl bromide

Structural Comparison with Related Compounds

Comparative Analysis

The following table compares 3-ethoxyisonicotinic acid with its structural analogs:

CompoundStructural DifferenceMW (g/mol)Key Properties
3-Ethoxyisonicotinic acidReference compound167.16Ethoxy group at 3-position
3-Methylisonicotinic acidMethyl instead of ethoxy137.14Melting point 133-135°C
Methyl isonicotinateMethyl ester, no 3-substitution137.14Used as semiochemical
3-Amino isonicotinic acid methyl esterAmino group at 3-position, esterified152.15Pharmaceutical intermediate

The ethoxy group in 3-ethoxyisonicotinic acid likely confers different electronic and steric properties compared to the methyl group in 3-methylisonicotinic acid. These differences would affect reactivity, solubility, and potential biological activities.

PropertyPotential Advantage
LipophilicityIncreased compared to unsubstituted isonicotinic acid
Metabolic StabilityModified metabolic profile
Binding AffinityAltered interaction with biological targets
BioavailabilityPotentially improved due to ethoxy group

Chemical and Material Science Applications

Similar to other pyridine derivatives, 3-ethoxyisonicotinic acid may find applications in:

  • Material science for developing novel polymers and coatings

  • Analytical chemistry as a reagent or standard

  • Agricultural chemistry in the formulation of agrochemicals

  • Coordination chemistry with various metals due to its nitrogen and oxygen donor atoms

Hazard TypeExpected ClassificationPrecautionary Measures
Skin IrritationPotential irritantAvoid skin contact, use appropriate gloves
Eye IrritationLikely irritantUse eye protection, avoid eye contact
RespiratoryMay cause respiratory irritationUse in well-ventilated areas, avoid inhalation
FlammabilityLow flammability riskStandard fire precautions

Future Research Directions

Research Opportunities

Several promising research avenues for 3-ethoxyisonicotinic acid include:

  • Systematic evaluation of its pharmacological properties compared to other isonicotinic acid derivatives

  • Investigation of its potential as a building block for heterocyclic chemistry

  • Exploration of its coordination chemistry with various transition metals

  • Development of structure-activity relationships to guide pharmaceutical development

  • Assessment of its utility in material science applications

Analytical Characterization Needs

Future research would benefit from comprehensive characterization data including:

Analytical TechniqueInformation to be Determined
NMR SpectroscopyComplete 1H and 13C assignments
X-ray CrystallographySolid-state structure and packing
HPLCPurity assessment and analytical methods
Mass SpectrometryFragmentation pattern and high-resolution mass
IR SpectroscopyFunctional group characterization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator